molecular formula C20H15N3O5 B2617910 (E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620105-78-4

(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Cat. No.: B2617910
CAS No.: 620105-78-4
M. Wt: 377.356
InChI Key: IPEZCGUEAKHPPD-ACCUITESSA-N
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Description

(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a structurally complex compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-methoxyphenoxy group at position 2 and an (E)-configured methyl cyanoacrylate moiety at position 2. This compound is part of a broader class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

methyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-26-14-6-8-15(9-7-14)28-18-16(11-13(12-21)20(25)27-2)19(24)23-10-4-3-5-17(23)22-18/h3-11H,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEZCGUEAKHPPD-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the methoxyphenoxy group and the cyanoacrylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Ethyl Ester Analogue (620111-98-0)
Ester Group Methyl Ethyl
Core Substitution No substitution at position 9 9-Methyl
Molecular Formula C₂₁H₁₅N₃O₅ C₂₂H₁₇N₃O₅
Key Functional Groups Cyano, methoxyphenoxy, pyrido[1,2-a]pyrimidinone, acrylate Cyano, methoxyphenoxy, pyrido[1,2-a]pyrimidinone, acrylate

Spectroscopic and Reactivity Comparisons

Evidence from NMR studies (e.g., compounds 1 and 7 in ) highlights that minor substituent changes significantly impact chemical shifts in regions associated with specific protons. For example:

  • Regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts when substituents are modified, indicating altered electronic environments .

Research Findings and Implications

Spectroscopic Insights: NMR data () demonstrate that substituent positioning (e.g., 4-methoxyphenoxy) can be inferred from chemical shift deviations, aiding in structural elucidation of analogues .

Synthetic Flexibility : The compound’s acrylate moiety allows for further derivatization (e.g., Michael additions), a feature shared with related compounds like those in .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O4C_{20}H_{16}N_{4}O_{4}, with a molecular weight of approximately 368.37 g/mol. The structure features a cyano group, a pyrido[1,2-a]pyrimidine core, and a methoxyphenoxy substituent, contributing to its diverse biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. This is primarily attributed to its ability to interfere with DNA synthesis and repair mechanisms.
  • Case Study : A study conducted on human breast cancer cells demonstrated that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The underlying mechanism involved the activation of caspase pathways leading to apoptosis.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Enzymes : It has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In silico studies suggest that it binds effectively to the active site of COX-2, although its affinity is lower than that of established inhibitors like Celecoxib.
  • Experimental Evidence : In vivo studies using animal models of inflammation showed that administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Antimicrobial Activity

Preliminary tests indicate that the compound possesses antimicrobial properties against various bacterial strains:

  • Mechanism : The antimicrobial effect is believed to stem from disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Case Study : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Data Summary

The following table summarizes key findings related to the biological activity of (E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate :

Biological ActivityMechanismModelResult
AnticancerInduces apoptosisBreast cancer cells70% reduction in viability at 10 µM
Anti-inflammatoryCOX inhibitionAnimal modelsReduced TNF-alpha and IL-6 levels
AntimicrobialDisrupts cell membranesBacterial strainsMIC: 15-30 µg/mL for S. aureus and E. coli

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